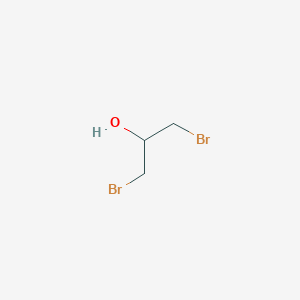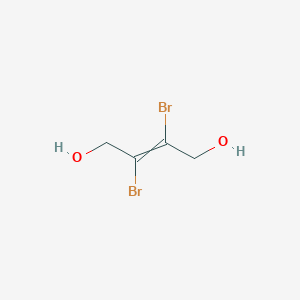
2-Butene, 2,3-dichlorohexafluoro-
Overview
Description
Synthesis Analysis
The synthesis of halogenated butenes can involve various strategies. For instance, the preparation of 1,3-dichloro-2-butene is described as a precursor for the 2-butene-1,3-dianion and its corresponding 1,3-dipolar synthon, which can be obtained by reacting with lithium powder and a catalytic amount of 4,4'-di-tert-butylbiphenyl (DTBB) in the presence of different electrophiles . Similarly, the synthesis of 3-chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene is achieved through electrooxidative double ene-type chlorination10. These methods could potentially be adapted for the synthesis of "2-Butene, 2,3-dichlorohexafluoro-".
Molecular Structure Analysis
The molecular structure of halogenated butenes can be complex. For example, the structure of 2,3-dimethyl-2-butene has been calculated using molecular mechanics and ab initio calculations, revealing details about the orientation of methyl groups and the potential for large amplitude motions connected with these groups . The gas-phase molecular structure of 3-chloro-1-butene has been determined by electron diffraction, revealing the presence of different conformers . These studies suggest that the molecular structure of "2-Butene, 2,3-dichlorohexafluoro-" would also be intricate and could exhibit various conformations.
Chemical Reactions Analysis
Halogenated butenes can undergo a range of chemical reactions. For instance, the reaction of 1,3-dichloro-2-butene with different electrophiles leads to various products, including dienic alcohols and substituted dihydropyrans . The epoxidation of polyfluoro-3-chloro(bromo)-1-butenes results in the cleavage of the carbon skeleton at the double bond, forming polyfluorocarboxylic acid sodium salts as by-products . These reactions highlight the reactivity of halogenated butenes and suggest that "2-Butene, 2,3-dichlorohexafluoro-" would also participate in diverse chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated butenes can be influenced by their molecular structure. For example, the electron impact ionization and ion–molecule reactions of octafluoro-2-butene have been studied, showing the formation of various product ions and providing insights into the ionization cross-section and dominant ions at different energy levels . The study of 2,3-dimethyl-2-butene's molecular structure through electron diffraction has provided parameters such as bond lengths and angles, which are crucial for understanding the physical properties of the molecule . These findings can be used to infer the properties of "2-Butene, 2,3-dichlorohexafluoro-".
Scientific Research Applications
Gas-Phase Reactions and Isomerization
Research has shown that gas-phase reactions of nuclear recoil generated chlorine-38 atoms with 2,3-dichlorohexafluoro-2-butene (2,3-DCHF2B) predominantly result in chlorine for chlorine substitution. This process is accompanied by geometrical isomerization, with cis-trans branching ratios being dependent on the isomeric identity of the reactant and the concentration of inert diluent present. This highlights the compound's utility in studying reaction mechanisms and geometrical isomerization in gas-phase reactions (Stevens & Spicer, 1978).
Epoxidation and Chemical Synthesis
Epoxidation of compounds including 3,4-dichlorohexafluoro-1-butene with sodium hypohalites leads to cleavage of the carbon skeleton at the double bond, producing polyfluorocarboxylic acid sodium salts as by-products. This process is significant in the synthesis of various epoxides and carbonyl compounds (Zapevalov et al., 2004). Additionally, a novel synthetic route involving 2,3-dichlorohexafluoro-2-butene has been developed for producing Z-1,1,1,4,4,4-hexafluoro-2-butene, a potential method for industrial production (Zhang et al., 2016).
Photochemistry and Reaction Dynamics
Studies involving 2,3-dichlorohexafluoro-2-butene have contributed to the understanding of reaction dynamics in photochemistry. For example, electron impact ionization and ion-molecule reactions of octafluoro-2-butene have been studied using mass spectrometry, revealing insights into the formation of product ions and the ionization process (Jiao et al., 2008).
Atmospheric Chemistry and Environmental Implications
The compound has also been referenced in atmospheric chemistry studies, particularly in the context of chlorofluorocarbons (CFCs) and their potential impact on the environment. For instance, atmospheric observations of chlorofluorocarbons, including 4,4-dichlorohexafluoro-1-butene, have been reported, providing data crucial for understanding the environmental and atmospheric implications of these substances (Laube & Engel, 2008).
properties
IUPAC Name |
(E)-2,3-dichloro-1,1,1,4,4,4-hexafluorobut-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4Cl2F6/c5-1(3(7,8)9)2(6)4(10,11)12/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDIDQEGAKCWQQP-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(F)(F)F)Cl)(C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(/C(F)(F)F)\Cl)(\C(F)(F)F)/Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4Cl2F6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5073161, DTXSID001234567 | |
| Record name | 2-Butene, 2,3-dichloro-1,1,1,4,4,4-hexafluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5073161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2E)-2,3-Dichloro-1,1,1,4,4,4-hexafluoro-2-butene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001234567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Aldrich MSDS] | |
| Record name | 2,3-Dichlorohexafluoro-2-butene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10351 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
2-Butene, 2,3-dichlorohexafluoro- | |
CAS RN |
2418-21-5, 303-04-8, 11111-49-2 | |
| Record name | (2E)-2,3-Dichloro-1,1,1,4,4,4-hexafluoro-2-butene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2418-21-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dichloro-1,1,1,4,4,4-hexafluoro-2-butene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303048 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dichloro-1,1,1,4,4,4-hexafluoro-2-butene, (2E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002418215 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexafluorodichlorobutene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011111492 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butene, 2,3-dichloro-1,1,1,4,4,4-hexafluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5073161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2E)-2,3-Dichloro-1,1,1,4,4,4-hexafluoro-2-butene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001234567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dichlorohexafluorobut-2-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.577 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3-DICHLORO-1,1,1,4,4,4-HEXAFLUORO-2-BUTENE, (2E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33F0S6S7TB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















